molecular formula C22H24N4O4 B357005 3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone CAS No. 683797-60-6

3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone

Cat. No.: B357005
CAS No.: 683797-60-6
M. Wt: 408.4g/mol
InChI Key: VGMVOBJLJOASMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone is a synthetically designed quinolinone derivative intended for research and development purposes. This compound features a multifunctional molecular architecture, combining a quinolinone core substituted with a phenyl group at the 1-position, a nitro group at the 3-position, and a propyl-linked morpholino amino chain at the 4-position. The presence of the morpholine ring, a common feature in pharmacologically active compounds, suggests potential for interaction with various enzymatic targets, particularly in the realm of kinase and phosphatase research . The nitro group on the heterocyclic scaffold is a key functional handle for further chemical transformations and is also known to contribute to the electrochemical properties and bio-reductive potential of molecules, which can be critical in the development of hypoxia-selective agents or prodrugs . Researchers may utilize this compound as a key intermediate in organic synthesis, a building block for the preparation of compound libraries, or as a candidate for in vitro biological screening against various disease models. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-morpholin-4-ylpropylamino)-3-nitro-1-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c27-22-21(26(28)29)20(23-11-6-12-24-13-15-30-16-14-24)18-9-4-5-10-19(18)25(22)17-7-2-1-3-8-17/h1-5,7-10,23H,6,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMVOBJLJOASMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinolinone Synthesis via Cyclization Reactions

The quinolinone core is typically constructed through cyclization of substituted anilines with α-carbonyl precursors. A patent by details the use of 2-aminoacetophenone derivatives treated with oxalyl chloride and formamide to form 4-chloroquinoline intermediates. For example:

  • Reaction Conditions : 2-Amino-5-methoxy-4-{[3-(4-morpholinyl)propyl]oxy}acetophenone is refluxed with oxalyl chloride in dimethylformamide (DMF) at 110°C for 12 hours, yielding 4-chloro-6-methoxy-7-{[3-(4-morpholinyl)propyl]oxy}quinoline .

  • Mechanism : The formamide acts as a cyclization agent, facilitating intramolecular condensation to form the quinoline ring.

Table 1 : Cyclization Reaction Optimization

PrecursorReagentsTemperature (°C)Time (h)Yield (%)
2-Aminoacetophenone derivativeOxalyl chloride, DMF1101278
3,4-DiaminocoumarinGlyoxal, PPh₃170866

Nitration of the Quinolinone Intermediate

Selective nitration introduces the nitro group at the 3-position of the quinolinone scaffold. A two-step protocol from involves:

  • Nitration : Treatment of 1-(5-methoxy-4-{[3-(4-morpholinyl)propyl]oxy}phenyl)acetophenone with fuming nitric acid in sulfuric acid at 0–5°C for 2 hours.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) of the nitro intermediate to an amine, followed by diazotization and thermal decomposition to reintroduce the nitro group regioselectively .

Key Observations :

  • Lower temperatures (0–5°C) minimize over-nitration.

  • Sulfuric acid concentration (90–95%) ensures protonation of the quinolinone oxygen, directing nitration to the 3-position .

Amine Side-Chain Introduction via Nucleophilic Substitution

The morpholinylpropylamine side chain is introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. A preferred method from employs:

  • Substrate : 4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one.

  • Reagent : 3-(4-Morpholinyl)propylamine in the presence of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours.

  • Yield : 72% after column chromatography .

Table 2 : Amine Coupling Efficiency

BaseSolventTemperature (°C)Time (h)Yield (%)
t-BuOKDMSO1202472
Cs₂CO₃DMF1003658

Industrial-Scale Synthesis and Process Optimization

For large-scale production, discloses a continuous-flow approach:

  • Step 1 : Continuous nitration in a microreactor (residence time: 2 minutes) improves safety and selectivity.

  • Step 2 : Reactive crystallization isolates the nitro intermediate with >99% purity.

  • Step 3 : Fixed-bed catalytic hydrogenation reduces residual impurities.

Advantages :

  • 40% reduction in reaction time compared to batch processes.

  • 95% overall yield at pilot-plant scale .

Purification and Characterization

Final purification employs recrystallization from ethanol-water (3:1) or silica gel chromatography (eluent: ethyl acetate/hexane, 1:2). Characterization data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, quinolinone-H), 7.82–7.25 (m, 5H, phenyl-H), 3.72 (t, 4H, morpholine-H) .

  • HPLC Purity : >99.5% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Table 3 : Method Efficiency Comparison

MethodTotal StepsOverall Yield (%)Scalability
Cyclization → Nitration → Amine Coupling552High
One-Pot Microwave Synthesis348Moderate

The cyclization-nitration-amine coupling sequence remains the most reliable for industrial applications due to its reproducibility and compatibility with continuous manufacturing .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and morpholine groups can participate in various substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with morpholine.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Halogenated Derivatives: From substitution reactions involving the phenyl or morpholine groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone exhibit significant cytotoxicity against various cancer cell lines. Modifications at the 3 and 4 positions of the quinoline ring have been shown to enhance cytotoxic effects, suggesting that this compound may also possess significant therapeutic potential against specific cancers .

Case Studies:

  • In vitro studies have demonstrated that derivatives of quinolinone compounds can inhibit DNA topoisomerases, enzymes critical for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells .

Antimicrobial Activity

The quinolinone scaffold has been associated with antimicrobial properties. Preliminary studies suggest that this compound could modulate protein kinase activity, influencing cellular signaling pathways related to microbial resistance mechanisms .

Comparative Analysis Table:

Compound NameStructural FeaturesBiological Activity
4-hydroxyquinoline derivativesHydroxy group at position 4Antimicrobial properties
6-morpholinoquinolineMorpholine attached at position 6Anticancer activity
8-aminoquinolineAmino group at position 8Antimalarial effects

This table illustrates how slight modifications to the quinoline scaffold can significantly alter biological activity, emphasizing the versatility of this compound class .

Potential Therapeutic Applications

Given its structural features and biological activities, this compound holds promise in several therapeutic areas:

  • Cancer Treatment : Its ability to inhibit key enzymes involved in cancer cell proliferation positions it as a potential anticancer drug.
  • Infectious Diseases : The compound's interaction with microbial resistance mechanisms suggests applications in treating infections, particularly those caused by resistant strains .

Mechanism of Action

The mechanism of action of 3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. The quinolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Key Substituents Pharmacological Activity Reference
3-Nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone 3-NO₂, 4-(morpholinylpropylamino), 1-Ph Unknown (hypothesized CNS activity)
1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone 1-(piperazinylpropyl), 5-OCH₃ Antidepressant (muscarinic receptor modulation)
77-LH-28-1 (1-[3-(4-Butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone) 1-(piperidinylpropyl) mAChR (muscarinic acetylcholine receptor) allosteric modulation
4-Hydroxy-1-methyl-2(1H)-quinolinone 4-OH, 1-CH₃ Antimicrobial, synthetic intermediate
4-Amino-2,3-bis(4-methoxyphenyl)quinoline 4-NH₂, 2,3-(4-MeO-Ph) Synthetic intermediate for heterocyclic chemistry

Key Differences and Implications

Substituent Effects on Bioactivity

  • Nitro Group (3-NO₂): The nitro group in the target compound may confer distinct electronic properties compared to methoxy (e.g., 5-OCH₃ in ) or amino (e.g., 4-NH₂ in ) substituents. Nitro groups are often associated with increased metabolic stability but may also pose toxicity risks .
  • Morpholinylpropylamino vs. Piperazinyl/Piperidinyl Chains: The morpholinyl moiety (oxygen-containing) in the target compound likely enhances hydrophilicity compared to piperazinyl or piperidinyl groups in analogues like and . This could influence blood-brain barrier penetration and receptor selectivity .

Pharmacological Mechanisms

  • Antidepressant Activity: The piperazinylpropyl derivative in showed potent antidepressant effects via serotonin and norepinephrine reuptake inhibition, while the target compound’s morpholinyl group may shift activity toward other pathways (e.g., sigma receptor modulation) .

Biological Activity

3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone, also known as 4-((3-morpholinopropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, is a complex organic compound with significant potential in medicinal chemistry. This compound features a quinolinone core structure, which is modified by a nitro group and a morpholinyl propyl amine side chain. Its molecular formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4} with a molar mass of 408.45 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in cancer and infectious disease contexts. The quinolinone scaffold is known for its capacity to inhibit DNA topoisomerases and other enzymes critical for cellular proliferation and survival .

Key Mechanisms:

  • Inhibition of DNA Topoisomerases : This mechanism disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
  • Protein Kinase Modulation : Preliminary studies indicate that the compound may modulate protein kinase activity, influencing signaling pathways related to cell growth and survival .

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential for this compound as an antimicrobial agent .
  • Antitumor Effects : The compound's structural characteristics allow it to potentially act against specific cancer cell lines, with modifications at the 3 and 4 positions enhancing cytotoxicity .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural modifications can influence biological activity. The following table summarizes relevant compounds sharing structural features with this compound:

Compound NameStructural FeaturesBiological Activity
4-Hydroxyquinoline DerivativesHydroxy group at position 4Antimicrobial properties
6-MorpholinoquinolineMorpholine attached at position 6Anticancer activity
8-AminoquinolineAmino group at position 8Antimalarial effects

This table illustrates the versatility of the quinoline scaffold in medicinal chemistry, emphasizing how slight modifications can significantly alter biological activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities associated with this compound:

  • Synthesis Pathways : The synthesis typically involves multi-step reactions starting from anilines and α-carbonyl compounds, followed by nitration and morpholine side chain attachment. Purification methods such as recrystallization or chromatography are commonly employed .
  • In Vitro Studies : In vitro antibacterial screening has shown varied activity against clinically isolated bacterial strains using methods like agar well diffusion. Additionally, molecular docking studies suggest favorable interactions with bacterial enzymes .
  • Antioxidant Potential : Some studies have assessed the antioxidant capabilities of related compounds using assays such as DPPH radical scavenging, indicating that these compounds may also possess protective effects against oxidative stress .

Q & A

Q. What are the primary pharmacological targets of 3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone, and how are these identified experimentally?

  • Methodological Answer: Pharmacological targets are identified through radioligand binding assays (e.g., competitive inhibition of [³H]DTG for sigma receptors ), functional assays (calcium mobilization or inositol phosphate accumulation for receptor activation ), and in vivo behavioral models (e.g., forced-swim test for antidepressant activity ). For kinase targets like PI3K, enzymatic inhibition is measured via ATPase activity assays .

Q. What synthetic routes are reported for quinolinone derivatives structurally similar to this compound?

  • Methodological Answer: Key steps include:
  • Nitration : Using POCl₃ to convert hydroxyl groups to leaving groups (e.g., 4-hydroxy-3-nitroquinoline synthesis ).
  • Amination : Coupling morpholinylpropylamine via nucleophilic substitution or Buchwald-Hartwig catalysis .
  • Quinolinone core formation : Cyclization of substituted anilines with β-ketoesters under acidic conditions .

Q. What analytical techniques are essential for characterizing the purity and structure of this quinolinone derivative?

  • Methodological Answer:
  • Spectroscopy : ¹H/¹³C NMR for substituent confirmation , FTIR for functional groups (e.g., nitro, carbonyl) .
  • Chromatography : HPLC with UV detection (λ ~250–300 nm for quinolinones) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Q. What in vivo models are appropriate for evaluating the antidepressant potential of this compound?

  • Methodological Answer:
  • Forced-swim test (FST) : Measures immobility time reduction in rodents .
  • Halothane-induced sleeping time : Evaluates CNS stimulation via reduced anesthesia duration .
  • Anti-methamphetamine assays : Tests dopamine autoreceptor modulation (e.g., lethality reduction in mice ).

Q. How does the compound's solubility profile impact its bioavailability in preclinical studies?

  • Methodological Answer: Solubility is assessed via shake-flask method in PBS (pH 7.4) and simulated gastric fluid. Low solubility may require formulation with cyclodextrins or liposomal encapsulation . Bioavailability is quantified using LC-MS/MS after oral/intravenous administration in rodents .

Advanced Research Questions

Q. How do structural modifications at the morpholinylpropylamino position affect the compound's affinity for sigma receptors compared to other targets?

  • Methodological Answer: SAR studies involve:
  • Alkyl chain elongation : Shorter chains (e.g., propyl vs. butyl) enhance sigma receptor binding .
  • Morpholinyl replacement : Piperazinyl groups increase dopamine D4 receptor antagonism , while thiomorpholinyl reduces PI3K inhibition .
  • Substituent addition : Electron-withdrawing groups (e.g., nitro) improve kinase selectivity by altering π-π stacking .

Q. What methodological approaches are used to resolve contradictions between in vitro binding data and in vivo efficacy for this compound class?

  • Methodological Answer:
  • Pharmacokinetic profiling : Measure brain-to-plasma ratios via LC-MS to assess CNS penetration .
  • Ex vivo receptor occupancy : Autoradiography in brain slices post-dosing confirms target engagement .
  • Antagonist pre-treatment : Administer sigma receptor antagonists (e.g., BMY14802 ) to validate mechanism-specific effects.

Q. How does the presence of the nitro group influence the compound's metabolic stability and interaction with biological targets?

  • Methodological Answer:
  • Metabolism : Nitro groups undergo hepatic reduction to amines (cytochrome P450 2E1), assessed via microsomal incubation assays .
  • Electronic effects : Nitro’s electron-withdrawing nature enhances hydrogen bonding with receptor residues (e.g., HCV polymerase ). Stability is tested under simulated physiological conditions (pH 7.4, 37°C) .

Q. What computational methods are employed to predict the binding mode of morpholinyl-containing quinolinones to PI3K or other kinases?

  • Methodological Answer:
  • Molecular docking : AutoDock Vina or Schrödinger Glide for binding pose prediction to PI3K’s ATP pocket .
  • MD simulations : GROMACS for stability assessment (RMSD <2 Å over 100 ns trajectories) .
  • QSAR modeling : CoMFA/CoMSIA to correlate substituent hydrophobicity with IC₅₀ values .

Q. What strategies mitigate off-target effects observed with structurally related quinolinone derivatives in CNS studies?

  • Methodological Answer:
  • Selective receptor profiling : Screen against panels of 50+ GPCRs/kinases to identify off-targets .
  • Prodrug design : Mask polar groups (e.g., morpholinyl) with esters to reduce peripheral interactions .
  • Dose optimization : Establish therapeutic index via repeated-dose toxicity studies in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.